molecular formula C13H19N3O2 B13875125 Isopropyl 2-(piperazin-1-yl)nicotinate

Isopropyl 2-(piperazin-1-yl)nicotinate

Cat. No.: B13875125
M. Wt: 249.31 g/mol
InChI Key: DIARDWDIBROFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-(piperazin-1-yl)nicotinate is a nicotinic acid derivative featuring a piperazine ring substituted at the 2-position of the pyridine moiety and an isopropyl ester group. The piperazine ring enhances molecular flexibility and hydrogen-bonding capacity, while the ester group influences lipophilicity and metabolic stability. This article provides a detailed comparison of this compound with structurally and functionally related analogs.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

propan-2-yl 2-piperazin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-10(2)18-13(17)11-4-3-5-15-12(11)16-8-6-14-7-9-16/h3-5,10,14H,6-9H2,1-2H3

InChI Key

DIARDWDIBROFST-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC=C1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Esterification of Nicotinic Acid Derivatives

The core step in the synthesis is the formation of the isopropyl ester of nicotinic acid. This can be achieved by reacting nicotinic acid or its activated derivatives (such as nicotinoyl chloride) with isopropanol under acidic or catalytic conditions.

  • Typical reaction : Nicotinic acid + isopropanol → isopropyl nicotinate + water
  • Catalysts : Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to promote esterification.
  • Conditions : Refluxing in isopropanol with removal of water to drive equilibrium towards ester formation.

Nucleophilic Substitution with Piperazine

Following ester formation, the introduction of the piperazine group at the 2-position of the nicotinate ring is performed via nucleophilic substitution, where the piperazine nitrogen attacks an activated position on the nicotinate ring or a suitable leaving group derivative.

  • Starting materials : Isopropyl 2-chloronicotinate or isopropyl 2-bromonicotinate are often used as electrophilic substrates.
  • Nucleophile : Piperazine or substituted piperazines.
  • Solvents : Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or 1,4-dioxane.
  • Conditions : Heating under reflux (typically 70–130°C) for several hours to overnight.
  • Base : Potassium carbonate or other mild bases are added to neutralize the acid formed and promote substitution.

Representative Synthesis Example

Based on related piperazine derivatives and nicotinic esters synthesis reported in literature:

Step Reagents Conditions Yield Notes
1. Esterification Nicotinic acid + isopropanol + acid catalyst Reflux, removal of water ~70-85% Esterification to isopropyl nicotinate
2. Halogenation Isopropyl nicotinate + POCl3 or SOCl2 Reflux, inert atmosphere Moderate Conversion to isopropyl 2-chloronicotinate
3. Nucleophilic substitution Isopropyl 2-chloronicotinate + piperazine + K2CO3 70–100°C, 12–24 h, polar aprotic solvent 40–75% Formation of this compound

This sequence is consistent with methods for related compounds such as Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate, where the piperazine substitution occurs on a nicotinate ester scaffold under similar conditions.

Alternative Synthetic Routes

  • Direct amidation : Using nicotinic acid derivatives with piperazine under coupling agents like EDCI or DCC to form amide linkages, although this is less common for ester derivatives.
  • One-pot synthesis : Some protocols combine esterification and substitution in a single reaction vessel to improve efficiency, but require careful control of reaction conditions to avoid side reactions.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

Technique Data/Observation Purpose
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR show aromatic protons, piperazine ring protons, and ester signals confirming structure Structural confirmation
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight (approx. 223 g/mol for C13H19N3O2) Molecular weight verification
Infrared Spectroscopy (IR) Ester carbonyl stretch near 1735 cm⁻¹, piperazine N-H stretches Functional group identification
Melting Point Consistent with literature values for purity assessment Purity check

These methods ensure the compound's identity and purity, as demonstrated in related piperazine-nicotinate derivatives.

Comprehensive Research Findings and Notes

  • The substitution pattern on the piperazine ring and nicotinate moiety can significantly influence the reaction yield and biological activity.
  • Reaction conditions such as solvent choice, temperature, and base influence the efficiency of nucleophilic substitution.
  • Purification is commonly achieved by column chromatography using mixtures of dichloromethane and methanol or similar eluents.
  • Yields vary widely depending on substrate purity and reaction optimization but generally range between 40% and 75% for the substitution step.
  • Safety considerations include handling of chlorinating agents (POCl3, SOCl2) and maintaining anhydrous conditions to prevent hydrolysis.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield Range Key Considerations
Esterification of nicotinic acid Nicotinic acid + isopropanol + acid catalyst, reflux 70–85% Water removal critical
Halogenation of ester POCl3 or SOCl2, reflux Moderate Generates reactive halide intermediate
Nucleophilic substitution Piperazine + K2CO3, polar aprotic solvent, 70–130°C 40–75% Base and solvent choice affect yield
Purification Silica gel chromatography, DCM/methanol eluents N/A Essential for product purity

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(piperazin-1-yl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

    Substitution: The piperazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Isopropyl 2-(piperazin-1-yl)nicotinate, a nicotinic acid derivative featuring a piperazine ring, has a molecular weight of approximately 234.29 g/mol and includes an isopropyl ester group that contributes to its unique properties and biological activities.

Pharmaceutical Development

  • Due to its vasodilatory effects, it may be explored in developing treatments for cardiovascular conditions.
  • It is used in synthesizing various pharmaceutical compounds.

Scientific Research Applications

  • It is employed as a reference standard in analytical chemistry.
  • It is utilized in laboratory experiments.
  • It serves as a building block in synthesizing complex molecules.

Biological Activities

  • It shows potential in modulating biological systems.
  • It may interact with enzymes, receptors, or other biological molecules.

Synthesis

  • It can be synthesized from nicotinic acid derivatives.
  • Another method involves the reaction of piperazine with an appropriate ester of nicotinic acid.

Interactions with Biological Molecules

  • It may bind to specific proteins, influencing their activity.
  • It could potentially inhibit or activate certain enzymes.
  • It might interact with receptor proteins, affecting cell signaling pathways.

Structural Similarities

  • It shares structural similarities with other compounds within the nicotinic acid derivative class.
  • These compounds have a similar nicotinic acid moiety but differ in the substituents attached to the piperazine ring.
  • It is comparable to other piperazine-containing compounds.

Mechanism of Action

The mechanism of action of Isopropyl 2-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Key Observations :

  • Benzyl and phenyl groups () increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Replacing the ester with a cyclopropylamide () alters metabolic stability and hydrogen-bonding capacity, favoring prolonged half-life in vivo .

Physicochemical Properties

Property This compound (Inferred) Isopropyl 2-(4-(3-((2-chlorophenyl)amino)benzyl)piperazin-1-yl)nicotinate N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide
Molecular Formula C12H17N3O2 Likely C27H29ClN4O2 C13H18N4O
Molecular Weight ~247.3 g/mol ~477.0 g/mol ~246.3 g/mol
Lipophilicity (logP) Moderate (~2.5) High (>4.0) due to aromatic substituents Moderate (~2.0)
Solubility Low in water, moderate in DMSO Very low in water Higher than esters due to amide group

Key Observations :

  • Bulky aromatic substituents (e.g., 2-chlorophenylamino-benzyl) drastically reduce aqueous solubility but enhance membrane permeability .
  • The amide derivative () exhibits better solubility than esters due to hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Isopropyl 2-(piperazin-1-yl)nicotinate?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting 2-chloronicotinic acid derivatives with piperazine under reflux in polar aprotic solvents (e.g., DMF at 80°C), followed by esterification with isopropyl alcohol using acid catalysis (e.g., H₂SO₄). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), and structural confirmation requires ¹H/¹³C NMR and HRMS .
  • Example Protocol :

StepReagents/ConditionsPurpose
12-Chloronicotinate + piperazine, DMF, 80°CNucleophilic substitution
2Isopropyl alcohol, H₂SO₄, refluxEsterification
3Column chromatography (ethyl acetate/hexane)Purification

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) for purity assessment. Structural validation requires ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments (e.g., piperazine NH signals at δ 1.5–2.5 ppm) and HRMS for exact mass verification. Cross-reference with synthetic intermediates to resolve ambiguities .

Q. What safety protocols are essential for handling this compound?

  • Answer : While specific hazard data for this compound is limited, structurally related nicotinate esters (e.g., isopropyl nicotinate) exhibit skin/eye irritation (H315, H319) and respiratory risks (H335) . Recommended precautions:

  • Use fume hoods, nitrile gloves, and safety goggles.
  • Store in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) of analogs?

  • Answer : Systematically modify substituents on the piperazine ring (e.g., aryl/alkyl groups) or the nicotinate backbone. Assess biological activity via in vitro assays (e.g., receptor binding or enzymatic inhibition). For example, methyl or halogen substitutions on the phenyl ring (as in ’s quinoline derivatives) can elucidate electronic effects on target affinity. Pair experimental data with molecular docking studies to correlate structural features with activity .

Q. How should conflicting biological activity data across studies be resolved?

  • Answer : Contradictions may arise from impurities (e.g., unreacted starting materials) or methodological variability. Validate compound purity via HPLC (≥95% purity threshold) and replicate assays under standardized conditions (e.g., buffer pH, temperature). For receptor studies, include positive/negative controls (e.g., known agonists/antagonists) to confirm assay reliability .

Q. What strategies optimize the compound’s stability in aqueous or biological matrices?

  • Answer : Stability is influenced by pH, temperature, and solvent. For aqueous solutions:

  • Use lyophilized forms stored at -20°C.
  • Add antioxidants (e.g., 0.01% BHT) to prevent oxidation.
  • Avoid prolonged exposure to light (use amber vials).
    • Degradation products can be monitored via LC-MS/MS .

Q. How can researchers validate target engagement in cellular assays?

  • Answer : Use competitive binding assays with fluorescent or radiolabeled probes (e.g., ³H-labeled ligands). For example, displace a known binder (e.g., serotonin receptor ligands in ) with increasing concentrations of the compound. Calculate IC₅₀ values and confirm via orthogonal methods (e.g., SPR or thermal shift assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.